N-cyclopentyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide
説明
N-cyclopentyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide, also known as CPP-115, is a synthetic compound that has been found to be a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is an enzyme that is responsible for the breakdown of GABA, which is a neurotransmitter that plays an important role in the regulation of neuronal activity in the central nervous system. The inhibition of GABA-AT by CPP-115 leads to an increase in the levels of GABA in the brain, which has been found to have therapeutic potential in a number of neurological and psychiatric disorders.
科学的研究の応用
Preclinical Pharmacology and Pharmacokinetics
One study delves into the preclinical pharmacology and pharmacokinetics of CERC-301, a selective N-methyl-D-aspartate (NMDA) receptor antagonist, to develop a dose selection guide for clinical trials aimed at treating major depressive disorder. This research highlights the importance of understanding the binding affinities and metabolic pathways of compounds to ensure safety and efficacy in human applications (Garner et al., 2015).
Diagnostic Applications in Oncology
Another study investigates the use of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) in visualizing primary breast tumors in humans, showcasing how certain compounds can be utilized for diagnostic imaging to identify cancerous tissues, leveraging their binding to specific receptors overexpressed in tumor cells (Caveliers et al., 2002).
Metabolic Pathways in Drug Metabolism
Research into the metabolism and disposition of venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, in humans, provides insights into the complex processes involved in the hepatic metabolism and excretion of pharmaceutical compounds. Such studies are crucial for developing drugs with optimal absorption and minimal side effects (Liu et al., 2017).
Pharmacogenomics in Diabetes Treatment
A study focusing on the effect of CYP2C9 gene polymorphisms on the treatment response to sulfonylureas in a cohort of Egyptian type 2 diabetes mellitus (T2DM) patients exemplifies the growing field of pharmacogenomics. Understanding how genetic variations affect drug metabolism can lead to more personalized and effective treatments for chronic conditions like T2DM (Salam et al., 2014).
特性
IUPAC Name |
N-cyclopentyl-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-15-6-2-3-7-17(15)14-25(23,24)21-12-10-16(11-13-21)19(22)20-18-8-4-5-9-18/h2-3,6-7,16,18H,4-5,8-14H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOOKMUWHPHZMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。